METHYL 2-[N-METHYL5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE
Description
METHYL 2-[N-METHYL5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE is a synthetic benzoate ester derivative featuring a substituted pyrimidine amide moiety. Its structure comprises:
- A methyl benzoate backbone (2-substituted position).
- An N-methylamide linkage connecting the benzoate to a pyrimidine ring.
- A 5-chloro substituent and 2-(methylsulfanyl) group on the pyrimidine ring.
This compound is hypothesized to exhibit pesticidal or herbicidal activity due to structural similarities to agrochemicals (e.g., sulfonylureas, pyrimidinyloxy benzoates) .
Properties
IUPAC Name |
methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-19(11-7-5-4-6-9(11)14(21)22-2)13(20)12-10(16)8-17-15(18-12)23-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHWINUCXOBRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=NC(=NC=C2Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-[N-METHYL5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE typically involves the reaction of 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, where it can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
METHYL 2-[N-METHYL5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 2-[N-METHYL5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several methyl benzoate derivatives documented in pesticide chemistry (Table 1) . Key comparisons include:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents/Features | Use/Activity | Molecular Weight (g/mol) | logP<sup>*</sup> |
|---|---|---|---|---|
| Target Compound | 5-Cl, 2-(methylsulfanyl), pyrimidine amide | Hypothesized herbicide | ~380<sup>†</sup> | ~3.2 |
| Pyriminobac-methyl | 4,6-dimethoxy-2-pyrimidinyloxy, 1-(methoxyimino)ethyl | Herbicide (rice fields) | 367.3 | 3.8 |
| Diclofop-methyl | 4-(2,4-dichlorophenoxy)phenoxy | Herbicide (grass control) | 341.2 | 4.5 |
| Haloxyfop-methyl | 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy phenoxy | Herbicide (broadleaf weeds) | 375.7 | 4.1 |
| Imazamethabenz-methyl | 4,5-dihydroimidazol-2-yl, methyl/isopropyl | Herbicide (wheat/barley) | 317.3 | 2.9 |
<sup>*</sup>Estimated using fragment-based methods .
<sup>†</sup>Calculated based on molecular formula C15H15ClN3O3S.
Key Findings:
Substituent Impact on Activity: The 5-chloro group in the target compound parallels pyriminobac-methyl’s 4,6-dimethoxy pyrimidine, which enhances binding to acetolactate synthase (ALS) in plants . Chloro groups increase electron-withdrawing effects, stabilizing enzyme-inhibitor interactions.
Lipophilicity (logP) :
- The target compound’s logP (~3.2) suggests moderate membrane permeability, balancing solubility and bioavailability. This is critical for foliar herbicides requiring cuticle penetration .
Steric and Electronic Effects: The pyrimidine amide in the target compound introduces rigidity, contrasting with the flexible phenoxypropanoate chains in diclofop-methyl. This may restrict binding to specific ALS isoforms .
Biological Activity
Methyl 2-[N-Methyl-5-Chloro-2-(Methylsulfanyl)pyrimidine-4-Amido]benzoate is a synthetic compound that belongs to the pyrimidine family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrimidine ring with a chloro and methylsulfanyl substituent.
- An amido group that enhances its reactivity and potential biological interactions.
- A benzoate moiety that contributes to its pharmacological properties.
The biological activity of methyl 2-[N-Methyl-5-Chloro-2-(Methylsulfanyl)pyrimidine-4-Amido]benzoate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and methoxy groups can enhance binding affinity through:
- Hydrogen bonding : Facilitating stronger interactions with target sites.
- Hydrophobic interactions : Increasing the compound's lipophilicity, which aids in cellular uptake.
The methylsulfanyl group may also participate in redox reactions, further influencing the compound's biological activity.
Anticancer Properties
Research has indicated that compounds similar to methyl 2-[N-Methyl-5-Chloro-2-(Methylsulfanyl)pyrimidine-4-Amido]benzoate exhibit significant anticancer properties. A study on related methyl 2-halo-4-substituted benzoates demonstrated their high affinity for carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The observed binding affinity was extremely high, suggesting potential applications in cancer treatment .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Pyrimidine derivatives are known to inhibit various enzymes, making them candidates for drug development. Specifically, the inhibition of carbonic anhydrase isoforms could lead to therapeutic effects in conditions such as glaucoma and cancer .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on CAIX Inhibition : A series of methyl 2-halo-4-substituted benzoates were evaluated for their binding affinity to CAIX. The most potent compound exhibited a dissociation constant (K_d) of 0.12 nM, indicating strong potential as an anticancer agent .
- Synthesis and Biological Evaluation : Research on similar pyrimidine derivatives showed promising antibacterial and antifungal activities. Compounds were synthesized and tested against various pathogens, demonstrating significant inhibitory effects .
- Mechanistic Insights : Detailed mechanistic studies revealed that the structural modifications in pyrimidine derivatives can significantly alter their biological activity, emphasizing the importance of specific functional groups in enhancing efficacy .
Data Tables
| Compound Name | Binding Affinity (K_d) | Target Enzyme | Potential Application |
|---|---|---|---|
| Methyl 2-Halo-4-substituted Benzoate | 0.12 nM | Carbonic Anhydrase IX | Anticancer |
| Related Pyrimidine Derivative | Varies | Various Enzymes | Antibacterial/Fungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
